molecular formula C23H22FN3O5S B11623007 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11623007
M. Wt: 471.5 g/mol
InChI Key: BKRCGPPCLPJNHH-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a cyano group, a trimethoxyphenyl group, and a fluorophenylacetamide moiety, making it a candidate for various biochemical and pharmacological studies.

Properties

Molecular Formula

C23H22FN3O5S

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H22FN3O5S/c1-30-18-8-13(9-19(31-2)22(18)32-3)16-10-20(28)27-23(17(16)11-25)33-12-21(29)26-15-6-4-14(24)5-7-15/h4-9,16H,10,12H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

BKRCGPPCLPJNHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Attachment of the Trimethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the trimethoxybenzene reacts with the tetrahydropyridine intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with the intermediate compound.

    Acetamide Formation: Finally, the acetamide moiety is formed by reacting the intermediate with 4-fluoroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s potential interactions with various biomolecules make it a candidate for studying enzyme inhibition and receptor binding. Its structural features suggest it could interact with proteins involved in signal transduction and metabolic pathways.

Medicine

In medicine, the compound’s pharmacological properties can be explored for therapeutic applications. Its ability to modulate biological targets could make it useful in the development of drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
  • **2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the trimethoxyphenyl group can enhance the compound’s binding affinity to certain biological targets, making it a more potent and selective agent.

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